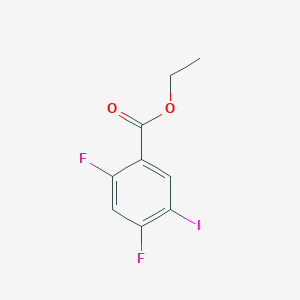

Ethyl 2,4-difluoro-5-iodobenzoate

Descripción general

Descripción

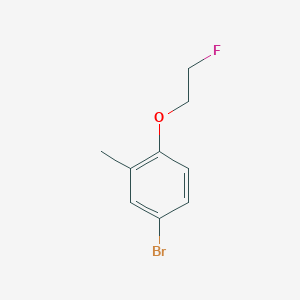

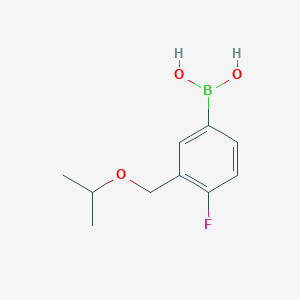

Ethyl 2,4-difluoro-5-iodobenzoate is a chemical compound with the molecular formula C9H7F2IO2 . It is used as a starting material in the synthesis of complex target molecules .

Molecular Structure Analysis

The molecular structure of Ethyl 2,4-difluoro-5-iodobenzoate consists of an ethyl group (C2H5) attached to a benzoate group (C6H4CO2) that is substituted with two fluorine atoms and one iodine atom .Physical And Chemical Properties Analysis

Ethyl 2,4-difluoro-5-iodobenzoate is a clear, colourless liquid . It has a molecular weight of 312.05g/mol .Aplicaciones Científicas De Investigación

1. Ethyl 2,4-difluoro-5-iodobenzoate as a Versatile Intermediate

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to ethyl 2,4-difluoro-5-iodobenzoate, has shown its versatility as an intermediate for the synthesis of various trifluoromethyl heterocycles. These compounds include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, and are obtained through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

2. Catalysis and Synthesis of Oxazoles

Iodoarene-mediated reactions have been used for the one-pot preparation of 2,4,5-trisubstituted oxazoles from ketones. In this method, 2-methyl-5-aryloxazole and 2-ethyl-5-aryloxazole derivatives are obtained efficiently, with iodoarene acting as a catalyst (Kawano & Togo, 2008).

3. Continuous Flow Synthesis

The synthesis of 2,4,5-trifluorobenzoic acid, a compound structurally related to ethyl 2,4-difluoro-5-iodobenzoate, has been achieved through a continuous microflow process. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2, highlighting the potential for efficient continuous flow synthesis of complex molecules (Deng et al., 2015).

4. Catalyst-free Reactions

Catalyst-free P–C coupling reactions have been demonstrated using halobenzoic acids and secondary phosphine oxides under microwave irradiation in water. This method showcases the potential for greener, catalyst-free synthesis methods for related compounds (Jablonkai & Keglevich, 2015).

5. Photochemical Properties

Ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate, a compound with some structural similarities, has been studied for its photophysical properties in different solvents. This research indicates the potential of related compounds in the field of photochemistry and materials science (Józefowicz et al., 2007).

6. Crystal Structure Analysis

Studies on binuclear neutral complexes involving 2-iodobenzoic acid highlight the importance of structural analysis in understanding the properties and potential applications of related compounds (Bondarenko & Adonin, 2021).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2,4-difluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNCJNZXYPVDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-difluoro-5-iodobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1406964.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B1406968.png)

![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)

![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)